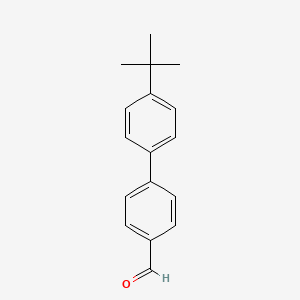

4'-Tert-butylbiphenyl-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHXWGURHVEIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butylbiphenyl 4 Carbaldehyde and Analogous Biphenyl Aldehydes

Direct Formylation Strategies for Substituted Biphenyl (B1667301) Systems

Direct formylation involves the introduction of a formyl group (-CHO) onto an existing aromatic ring through electrophilic aromatic substitution. The success of these reactions is highly dependent on the electronic properties of the substrate, with electron-rich aromatic systems being significantly more reactive. organic-chemistry.orgwikipedia.org The 4-tert-butylbiphenyl (B155571) scaffold is activated towards electrophilic attack by the electron-donating nature of the tert-butyl group, making formylation a viable synthetic route.

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds. ijpcbs.com The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgscirp.org This electrophilic species then attacks the electron-rich biphenyl ring. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the desired aryl aldehyde. wikipedia.org Due to the directing effect of the tert-butyl group, formylation of 4-tert-butylbiphenyl would be expected to occur at the para position of the unsubstituted phenyl ring.

Table 1: Vilsmeier-Haack Reaction Overview

| Component | Role | Common Example |

|---|---|---|

| Aromatic Substrate | Nucleophile | 4-tert-Butylbiphenyl |

| Amide | Formyl Source | N,N-Dimethylformamide (DMF) |

| Halogenating Agent | Activator | Phosphorus oxychloride (POCl₃) |

| Intermediate | Electrophile | Chloroiminium salt (Vilsmeier Reagent) |

| Final Step | Product Formation | Hydrolysis |

Beyond the Vilsmeier-Haack reaction, several other methods exist for the direct formylation of aromatic rings. These reactions also proceed via electrophilic aromatic substitution but utilize different formylating agents. wikipedia.org

Gattermann-Koch Reaction : This method uses carbon monoxide (CO) and hydrochloric acid (HCl) under pressure with a catalyst system, typically aluminum chloride (AlCl₃) and copper(I) chloride. purechemistry.org It generates a highly reactive formyl cation equivalent.

Gattermann Reaction : A variation that uses hydrogen cyanide (HCN) and HCl. wikipedia.org Due to the toxicity of HCN, a modification by Adams using zinc cyanide (Zn(CN)₂) is often preferred.

Rieche Formylation : This approach uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) to introduce the formyl group.

These methods are generally effective for activated arenes and represent potential, albeit sometimes harsher, alternatives for the synthesis of 4'-tert-butylbiphenyl-4-carbaldehyde.

Cross-Coupling Reactions in the Construction of the 4'-Tert-butylbiphenyl Scaffold

Transition metal-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the construction of biaryl systems, including the 4'-tert-butylbiphenyl core. nih.gov These reactions involve the formation of a carbon-carbon bond between two different coupling partners, typically an organometallic reagent and an organic halide.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for C-C bond formation and is widely used in both academic and industrial settings. mdpi.comresearchgate.net The reaction couples an organoboron compound (like a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, two primary disconnections are possible:

Coupling of 4-tert-butylphenylboronic acid with 4-bromobenzaldehyde.

Coupling of (4-(tert-butyl)phenyl)magnesium bromide with 4-formylphenylboronic acid.

The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Table 2: Example Suzuki-Miyaura Reaction Components

| Component | Example Reagent 1 | Example Reagent 2 | Catalyst | Base |

|---|---|---|---|---|

| Organoboron Compound | 4-tert-Butylphenylboronic acid | 4-Formylphenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ |

| Organic Halide | 4-Bromobenzaldehyde | 1-Bromo-4-tert-butylbenzene |

While the Suzuki-Miyaura coupling is highly prevalent, other cross-coupling reactions offer alternative routes to the biphenyl scaffold, each with distinct advantages and limitations. wikipedia.org

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net Organozinc compounds are generally more reactive than organoboronates but are less reactive and more functional-group-tolerant than the organomagnesium reagents used in Kumada coupling. organic-chemistry.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. researchgate.net

Kumada Coupling : As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A significant advantage is the ready availability and low cost of Grignard reagents. organic-chemistry.org However, their high reactivity limits the tolerance for sensitive functional groups, such as aldehydes, on the coupling partners, often necessitating the use of protecting groups. wikipedia.orgchem-station.com

Table 3: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent (Nucleophile) | Organic Electrophile | Typical Catalyst | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium | High functional group tolerance; stable reagents. |

| Negishi | Arylzinc halide | Aryl halide/triflate | Palladium/Nickel | Good functional group tolerance; reactive nucleophile. |

| Kumada | Arylmagnesium halide (Grignard) | Aryl halide/triflate | Palladium/Nickel | Highly reactive nucleophile; low cost; limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

Derivatization of Precursor Biphenyl Carboxylic Acids or Halides

An alternative to constructing the biphenyl scaffold and the aldehyde simultaneously is to perform a functional group interconversion on a pre-synthesized biphenyl derivative. This strategy is useful when the desired biphenyl precursor, such as a carboxylic acid or halide, is readily available.

From Biphenyl Carboxylic Acids : 4'-tert-Butylbiphenyl-4-carboxylic acid can be reduced to the corresponding aldehyde. rsc.org Direct reduction is challenging; therefore, a two-step process is common. The carboxylic acid is first activated by converting it to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester. The activated derivative is then subjected to a controlled reduction. A classic method is the Rosenmund reduction, which hydrogenates the acyl chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄) to prevent over-reduction to the alcohol.

From Biphenyl Halides : A 4'-tert-butyl-4-halobiphenyl can be converted directly into the target aldehyde. One modern approach is the palladium-catalyzed formylation of aryl halides. organic-chemistry.org This can be achieved using carbon monoxide (hydroformylation) or, under milder conditions, with formylating agents like tert-butyl isocyanide in the presence of a hydride source. organic-chemistry.org This method avoids the use of highly toxic carbon monoxide and offers good functional group tolerance.

Optimization of Synthetic Routes and Scalability Considerations

The industrial production of this compound and its analogs necessitates synthetic routes that are not only high-yielding but also cost-effective, safe, and scalable. Optimization efforts primarily focus on improving reaction efficiency, minimizing waste, and simplifying purification processes. Key methodologies for constructing the core biphenyl structure include Suzuki-Miyaura cross-coupling, Grignard reactions, and Friedel-Crafts alkylation, each with distinct parameters for optimization and unique challenges for large-scale implementation.

Suzuki-Miyaura Cross-Coupling: A Preferred Route

The Suzuki-Miyaura cross-coupling reaction is one of the most effective and widely used methods for forming the crucial C-C bond between the two aryl rings. rsc.orgnih.gov Its tolerance for a wide range of functional groups and generally mild reaction conditions make it a favored route in pharmaceutical and fine chemical synthesis. mdpi.com A typical synthesis for a biphenyl aldehyde involves coupling an aryl halide (e.g., 4-bromobenzaldehyde) with an appropriately substituted arylboronic acid (e.g., 4-tert-butylphenylboronic acid).

Optimization of this process involves the systematic screening of several key parameters: the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent system. rsc.org

Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for achieving high yields and turnover numbers. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are effective, scalable procedures often favor more robust and cost-effective systems like palladium(II) acetate (B1210297) combined with a suitable ligand. orgsyn.org Ligand selection plays a crucial role in the efficacy of the catalytic cycle. nih.gov Bulky, electron-rich phosphine ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf), have been shown to be highly effective, even for challenging or hindered substrates. nih.govresearchgate.netresearchgate.net Screening various catalyst-ligand combinations is essential to identify the optimal system for a specific substrate pairing, as shown in the table below. researchgate.net

| Entry | Palladium Source (Catalyst) | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | PPh3 (Triphenylphosphine) | K3PO4 | 1,4-Dioxane | Low/Moderate |

| 2 | Pd2(dba)3 | None | K3PO4 | 1,4-Dioxane | Inefficient |

| 3 | PdCl2(PPh3)2 | None | K3PO4 | 1,4-Dioxane | 36 |

| 4 | Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane | High |

| 5 | Pd(OAc)2 | dtbpf | K3PO4 | aq. DMF | Excellent (81-99%) |

Base and Solvent Effects: The choice of base and solvent can dramatically influence reaction rates and yields. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used. researchgate.netmdpi.com The solvent system is often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water to ensure solubility of both the organic substrates and the inorganic base. rsc.orgorgsyn.org Optimization studies have shown that aqueous solvent systems can be highly effective. researchgate.net For industrial scale-up, replacing solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration to improve the process's environmental footprint. mdpi.com

Scalability Considerations for Suzuki Coupling: For large-scale synthesis, cost and process efficiency are paramount. Key considerations include the high cost of palladium, necessitating low catalyst loadings (often in the mol% range) and efficient catalyst turnover. mdpi.com Post-reaction removal of residual palladium from the final product is a critical purification step, especially for pharmaceutical applications. mdpi.com A sound, efficient, and scalable procedure for the analogous 4-biphenylcarboxaldehyde utilizes palladium acetate with triphenylphosphine (B44618), sodium carbonate as the base, and a 1-propanol/water solvent system, demonstrating a practical approach for industrial production. orgsyn.org

Grignard Reactions

The use of Grignard reagents represents a classic and industrially significant method for forming C-C bonds. rsc.org This route can be applied in two primary ways for biphenyl synthesis: (1) preparing the arylboronic acid intermediate (e.g., reacting an aryl halide with a trialkyl borate) or (2) direct cross-coupling of an aryl Grignard reagent with an aryl halide (Kumada coupling). nih.gov

Optimization of Grignard reagent formation is crucial for success, as these reagents are highly sensitive to moisture and air. acs.org

Solvent Choice and Initiation: Traditionally, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are used. However, these solvents are highly flammable and can form peroxides, posing safety risks on a large scale. rsc.orgchemrxiv.org A significant process optimization is the use of alternative solvents like 2-MeTHF, which is derived from renewable resources and has been shown to suppress the formation of the common Wurtz coupling by-product. rsc.org Reaction initiation can be challenging; methods to ensure reliable and safe initiation on a large scale include the use of chemical activators or enabling technologies like ultrasound. psu.edu

Minimizing Side Reactions: The primary side reaction in Grignard-based coupling is homo-coupling (Wurtz reaction), which reduces the yield of the desired unsymmetrical biphenyl. rsc.org The choice of solvent and careful control of reaction temperature are critical to minimize this pathway. rsc.org

Scalability Considerations for Grignard Reactions: While the reagents are relatively inexpensive, the primary scalability challenges are operational safety and reaction control. The moisture sensitivity requires strictly anhydrous conditions, and the potential for exothermic reactions necessitates robust temperature control systems. acs.org The use of flammable solvents requires specialized equipment and handling procedures. rsc.org The development of protocols using safer solvents like 2-MeTHF represents a major step towards more scalable and greener Grignard processes. rsc.org

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental method for attaching an alkyl group, such as a tert-butyl group, to an aromatic ring. nih.govnumberanalytics.com In the context of this compound synthesis, this reaction could be used to alkylate a biphenyl precursor. The reaction typically employs a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). numberanalytics.combeilstein-journals.org

Optimization focuses on maximizing the yield of the desired mono-alkylated product and controlling regioselectivity.

Reaction Conditions: Key parameters to optimize include temperature, reaction time, and the ratio of reactants and catalyst. numberanalytics.com The choice of an inert, non-polar solvent such as dichloromethane (B109758) or carbon disulfide is also important. numberanalytics.com

Catalyst Deactivation and Side Reactions: A major drawback of this method is the large amount of Lewis acid catalyst required, often in stoichiometric or greater quantities, which generates significant waste. beilstein-journals.org Catalyst deactivation is also a common issue. numberanalytics.com The reaction is prone to side reactions, including polyalkylation (leading to di- or tri-substituted byproducts) and carbocation rearrangements, which can result in a mixture of products that are difficult to separate. numberanalytics.comnumberanalytics.com

Scalability Considerations for Friedel-Crafts Reactions: The Friedel-Crafts alkylation presents significant scalability challenges. The large quantities of corrosive and water-sensitive Lewis acid catalysts are difficult to handle and result in substantial aqueous waste during workup. beilstein-journals.org The potential for multiple products (isomers and poly-alkylated species) complicates purification, often requiring extensive chromatography, which is undesirable for large-scale production. numberanalytics.com Due to these selectivity and waste issues, this method is often less suitable for the synthesis of complex, highly pure fine chemicals compared to cross-coupling strategies. numberanalytics.combeilstein-journals.org

Process Intensification for Enhanced Scalability

Modern approaches to chemical manufacturing increasingly employ process intensification strategies to improve efficiency, safety, and sustainability. mdpi.comaiche.org These techniques are applicable to the synthesis of biphenyl aldehydes and can overcome some of the limitations of traditional batch processing.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors instead of large batch vessels offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic or hazardous reactions. frontiersin.orgnih.gov This can lead to higher yields, improved purity, and easier scale-up. nih.gov

Enabling Technologies: The use of alternative energy sources like ultrasound (sonochemistry) or microwaves can significantly accelerate reaction rates and improve yields. frontiersin.org For instance, ultrasound can be used to activate magnesium for Grignard reactions, leading to faster and more reproducible outcomes. psu.edu These technologies can reduce reaction times from hours to minutes, intensifying the process. frontiersin.org

By optimizing established synthetic routes and integrating modern process intensification technologies, the large-scale production of this compound can be made more efficient, economical, and environmentally sustainable.

Chemical Transformations and Derivatization Strategies of 4 Tert Butylbiphenyl 4 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group in 4'-tert-butylbiphenyl-4-carbaldehyde is a primary site for a multitude of chemical transformations, including condensation reactions, nucleophilic additions, oxidations, and reductions. These reactions allow for the introduction of diverse functional groups and the extension of the carbon skeleton.

Condensation Reactions for Imine and Enamine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general mechanism involves the formation of a carbinolamine intermediate which then loses water to form the C=N double bond. tandfonline.comdoubtnut.com Aromatic aldehydes readily condense with both aliphatic and aromatic primary amines to form these imines. doubtnut.com

Similarly, reaction with secondary amines can lead to the formation of enamines, although this is more common with aldehydes that have α-hydrogens, which this compound lacks.

Table 1: Representative Condensation Reactions of this compound with Primary Amines

| Amine Reactant | Product (Imine) |

| Aniline (B41778) | N-(4'-tert-butyl-[1,1'-biphenyl]-4-ylmethylene)aniline |

| Methylamine | N-(4'-tert-butyl-[1,1'-biphenyl]-4-ylmethylene)methanamine |

| Benzylamine | N-(4'-tert-butyl-[1,1'-biphenyl]-4-ylmethylene)-1-phenylmethanamine |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the carbonyl group of this compound. ucalgary.calibretexts.orglibretexts.orgyoutube.com This reaction results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. libretexts.org

Another important nucleophilic addition is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is a highly effective method for the synthesis of alkenes, where the carbonyl oxygen is replaced by the carbon group of the ylide. nih.gov

Table 2: Nucleophilic Addition Reactions of this compound

| Reagent | Intermediate | Final Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4'-tert-butyl-[1,1'-biphenyl]-4-yl)ethan-1-olate | 1-(4'-tert-butyl-[1,1'-biphenyl]-4-yl)ethan-1-ol |

| Phenyllithium (C₆H₅Li) | (4'-tert-butyl-[1,1'-biphenyl]-4-yl)(phenyl)methanolate | (4'-tert-butyl-[1,1'-biphenyl]-4-yl)(phenyl)methanol |

| Triphenylphosphonium methylide ((C₆H₅)₃P=CH₂) | Oxaphosphetane intermediate | 4-(tert-butyl)-4'-vinyl-1,1'-biphenyl |

Oxidations to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.orgacs.orgresearchgate.netnih.gov Strong oxidants such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions are effective. researchgate.net Milder and more selective methods, such as biocatalytic aerobic oxidation using aldehyde dehydrogenases, have also been developed for the conversion of aldehydes to carboxylic acids. nih.gov Other catalytic systems, including those based on transition metals, can also facilitate this oxidation with high efficiency. acs.org

Table 3: Oxidation of this compound

| Oxidizing Agent/System | Product |

| Potassium permanganate (KMnO₄) | 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid |

| Aldehyde dehydrogenase (ALDH) / O₂ | 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid |

| 1-Hydroxycyclohexyl phenyl ketone | 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid |

Reductions to Alcohol Derivatives

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (4'-tert-butyl-[1,1'-biphenyl]-4-yl)methanol. This can be achieved using various reducing agents. chadsprep.comchadsprep.comlibretexts.org Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling, while LiAlH₄ is a more powerful reducing agent. libretexts.org Catalytic hydrogenation can also be employed for this reduction.

Table 4: Reduction of this compound

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | (4'-tert-butyl-[1,1'-biphenyl]-4-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | (4'-tert-butyl-[1,1'-biphenyl]-4-yl)methanol |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | (4'-tert-butyl-[1,1'-biphenyl]-4-yl)methanol |

Functionalization of the Biphenyl (B1667301) Core

The biphenyl system of this compound is amenable to functionalization through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the tert-butyl group and the aldehyde group.

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

The tert-butyl group at the 4'-position is an activating group and an ortho-, para-director due to its electron-donating inductive effect. nih.govrsc.org The aldehyde group at the 4-position, however, is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. unizin.orglibretexts.orgorganicchemistrytutor.com

In electrophilic aromatic substitution reactions on this compound, the incoming electrophile will preferentially substitute on the phenyl ring bearing the activating tert-butyl group. The substitution will occur at the positions ortho to the tert-butyl group (positions 3' and 5') as the para position is already occupied. The other phenyl ring is deactivated by the aldehyde group, making it less susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. nih.govrsc.org For instance, in a Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid like ferric chloride, the tert-butyl groups are introduced at the para positions. nih.govrsc.org When considering the nitration of substituted benzenes, an activating group like an alkyl group will direct the incoming nitro group to the ortho and para positions, while a deactivating group like a formyl group will direct it to the meta position. unizin.orgstmarys-ca.edu

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 4'-tert-butyl-3'-nitro-[1,1'-biphenyl]-4-carbaldehyde |

| Bromination | Br⁺ | 3'-bromo-4'-tert-butyl-[1,1'-biphenyl]-4-carbaldehyde |

| Friedel-Crafts Acylation | RCO⁺ | 3'-acetyl-4'-tert-butyl-[1,1'-biphenyl]-4-carbaldehyde (with acetyl chloride) |

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, is a powerful strategy for the C-H functionalization of aromatic compounds. In the context of substituted biphenyls like this compound, directed ortho-lithiation is a key methodology. This reaction typically involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

The aldehyde functionality in this compound is not a typical directing group itself and is reactive towards organolithium reagents. Therefore, direct ortho-lithiation of the aldehyde is generally not feasible. However, the aldehyde can be converted in situ into a directing group. For instance, reaction with a lithium amide can form an α-amino alkoxide, which can then direct the lithiation to the ortho position of the same ring. Subsequent quenching with an electrophile and hydrolysis of the intermediate would yield the functionalized product.

Another strategy involves the protection of the aldehyde group as an acetal, which can act as a directing group, albeit a weaker one. The success and regioselectivity of the lithiation would depend on the reaction conditions, the organolithium reagent used, and the presence of other directing groups on the biphenyl scaffold. While the tert-butyl group is not a directing group, its steric bulk can influence the regioselectivity of the reaction.

Despite the established principles of directed ortho-metalation, a detailed literature search did not yield specific examples of metalation or lithiation reactions performed directly on this compound. The following table provides a hypothetical representation of potential functionalizations based on the general principles of directed ortho-lithiation of similar aromatic aldehydes.

| Directing Group (from Aldehyde) | Lithiation Reagent | Electrophile (E+) | Potential Product |

|---|---|---|---|

| α-Amino alkoxide | n-BuLi | (CH₃)₃SiCl | 2-Trimethylsilyl-4'-tert-butylbiphenyl-4-carbaldehyde |

| α-Amino alkoxide | s-BuLi/TMEDA | I₂ | 2-Iodo-4'-tert-butylbiphenyl-4-carbaldehyde |

| α-Amino alkoxide | n-BuLi | DMF | 2-Formyl-4'-tert-butylbiphenyl-4-carbaldehyde |

| Acetal | t-BuLi | CO₂ | 2-Carboxy-4'-tert-butylbiphenyl-4-carbaldehyde |

Note: The reactions and products in this table are hypothetical and based on the general reactivity of related compounds, as specific literature for this compound was not found.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. Aromatic aldehydes are common components in many MCRs, and this compound can serve as the aldehyde component in various named reactions to generate diverse molecular scaffolds.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.org When this compound is used, it would react with a carboxylic acid and an isocyanide to yield a sterically hindered α-acyloxy amide derivative. The reaction is typically carried out in aprotic solvents and proceeds through a concerted mechanism. nih.gov

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, usually under acidic conditions, to form dihydropyrimidinones (DHPMs). wikipedia.orgtaylorandfrancis.com Utilizing this compound in this reaction would lead to the formation of DHPMs with a bulky 4'-tert-butylbiphenyl substituent at the 4-position of the heterocyclic ring. These compounds are of interest due to their potential pharmacological activities. nih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.orgnumberanalytics.com The use of this compound in an Ugi reaction would generate a complex peptide-like molecule with the biphenyl moiety incorporated. This reaction is highly versatile due to the large number of commercially available starting materials for each component. wikipedia.org

| Carboxylic Acid | Isocyanide | Expected Product Structure |

|---|---|---|

| Acetic Acid | tert-Butyl isocyanide | α-Acetoxy-4'-tert-butylbiphenyl-N-tert-butylacetamide |

| Benzoic Acid | Cyclohexyl isocyanide | α-Benzoyloxy-4'-tert-butylbiphenyl-N-cyclohexylacetamide |

| Formic Acid | Benzyl isocyanide | α-Formyloxy-4'-tert-butylbiphenyl-N-benzylacetamide |

| β-Ketoester | Urea/Thiourea | Expected Product Structure |

|---|---|---|

| Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-(4'-tert-butylbiphenyl)-3,4-dihydropyrimidin-2(1H)-one |

| Methyl acetoacetate | Thiourea | 5-Methoxycarbonyl-6-methyl-4-(4'-tert-butylbiphenyl)-3,4-dihydropyrimidin-2(1H)-thione |

| Ethyl benzoylacetate | Urea | 5-Ethoxycarbonyl-6-phenyl-4-(4'-tert-butylbiphenyl)-3,4-dihydropyrimidin-2(1H)-one |

| Amine | Carboxylic Acid | Isocyanide | Expected Product Structure |

|---|---|---|---|

| Aniline | Acetic Acid | tert-Butyl isocyanide | N-(4'-tert-Butylbiphenyl(phenylamino)methyl)-N-tert-butylacetamide |

| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-(Benzyl((4'-tert-butylbiphenyl)methyl)amino)-N-cyclohexylbenzamide |

| Ammonia | Propionic Acid | Ethyl isocyanide | N-((4'-tert-Butylbiphenyl)methyl)-N-ethylpropionamide |

Note: The reactions and products in these tables are hypothetical and based on the general reactivity of related compounds, as specific literature for this compound was not found.

Mechanistic Investigations of Reactions Involving 4 Tert Butylbiphenyl 4 Carbaldehyde

Reaction Pathways in Biphenyl (B1667301) Aldehyde Synthesis

Suzuki Coupling Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryls. The synthesis of 4'-tert-butylbiphenyl-4-carbaldehyde via this method would typically involve the reaction of 4-formylphenylboronic acid with 1-bromo-4-tert-butylbenzene.

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-4-tert-butylbenzene), forming a Pd(II) species.

Transmetalation: The organoboron compound (4-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Friedel-Crafts Reaction: This classic electrophilic aromatic substitution reaction provides another route to substituted biphenyls. While direct formylation of 4-tert-butylbiphenyl (B155571) presents challenges, a related Friedel-Crafts acylation followed by reduction or a direct alkylation can be envisioned. For instance, the alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst like anhydrous ferric chloride can yield 4,4'-di-tert-butylbiphenyl (B167987). icdst.orgivypanda.com The mechanism involves the formation of a tert-butyl carbocation, which then acts as an electrophile, attacking the electron-rich biphenyl ring. icdst.orgivypanda.com The substitution pattern is directed by the existing phenyl group.

Mechanistic Aspects of Aldehyde Derivatization and Subsequent Transformations

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing moieties. Understanding the mechanisms of these derivatization reactions is key to predicting their outcomes and designing novel molecular architectures.

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgudel.edu This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Grignard Reaction: The addition of Grignard reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide, proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This addition forms a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. Kinetic studies of Grignard reactions have shown that the reaction rate can be influenced by factors such as the solvent and the concentration of the Grignard reagent. researchgate.netresearchgate.net

Reductive Amination: Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. nih.govresearchgate.net The reaction of this compound with an amine, such as ammonia, in the presence of a reducing agent, initially forms an imine intermediate. nih.govresearchgate.net This imine is then reduced in situ to the corresponding amine. nih.gov The reaction is typically carried out as a one-pot procedure. Various reducing agents can be employed, and the choice of catalyst and reaction conditions can influence the selectivity and yield of the primary, secondary, or tertiary amine product. nih.gov

Photo-induced Electron Transfer and Energy Transfer Processes in Biphenyl-Containing Systems

The biphenyl moiety in this compound can participate in photo-induced processes when incorporated into larger molecular systems with suitable donor and acceptor units. The electronic properties of the biphenyl group, acting as a π-conjugated bridge, can mediate electron and energy transfer events upon photoexcitation.

In donor-acceptor systems, where an electron donor is linked to an electron acceptor through a biphenyl spacer, photo-induced electron transfer (PET) can occur. ias.ac.innih.govbohrium.com Upon absorption of a photon, the donor is excited to a higher electronic state. If energetically favorable, an electron can then be transferred from the excited donor to the acceptor through the biphenyl bridge, generating a charge-separated state. The efficiency and rate of this PET process are governed by factors such as the distance between the donor and acceptor, the electronic coupling between them (mediated by the biphenyl linker), and the free energy change of the reaction.

Femtosecond transient absorption spectroscopy is a powerful technique used to study the dynamics of these ultrafast processes. kuleuven.bebeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov By monitoring the absorption changes of the sample on a femtosecond to picosecond timescale after photoexcitation, the formation and decay of excited states and charge-transfer states can be directly observed, providing crucial mechanistic insights into the electron transfer dynamics.

Furthermore, in systems containing a radical, such as a TEMPO moiety, attached to a chromophore like a biphenyl derivative, radical-enhanced intersystem crossing can be observed. This process can significantly influence the photophysical properties of the molecule, promoting the formation of triplet states.

Influence of Steric and Electronic Substituent Effects on Reaction Selectivity and Rate

The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent groups: the tert-butyl group, the biphenyl system, and the formyl group.

Electronic Effects: The electronic nature of substituents on the biphenyl rings can alter the reactivity of the aldehyde group. The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. numberanalytics.comviu.calibretexts.orgscispace.comscribd.com By plotting the logarithm of the rate or equilibrium constant against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. For reactions involving the aldehyde group of substituted biphenyl aldehydes, electron-withdrawing groups on the biphenyl rings would be expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack.

Steric Effects: The bulky tert-butyl group exerts a significant steric influence on reactions involving the this compound molecule. This steric hindrance can affect the rate and selectivity of reactions at the adjacent phenyl ring and can also influence the conformation of the biphenyl system itself. The Taft equation is a linear free-energy relationship that separates the polar, steric, and resonance effects of substituents. wikipedia.orgdalalinstitute.comnumberanalytics.comnumberanalytics.comrsc.org The steric parameter, E_s, in the Taft equation quantifies the steric effect of a substituent on the rate of a reaction. wikipedia.orgdalalinstitute.comnumberanalytics.comnumberanalytics.comrsc.org For reactions where the transition state is sterically demanding, the bulky tert-butyl group would be expected to decrease the reaction rate.

Catalytic Applications and Ligand Design Incorporating 4 Tert Butylbiphenyl 4 Carbaldehyde Motifs

Design and Synthesis of Aldehyde-Functionalized Ligands for Metal Complexes

The aldehyde group in 4'-tert-butylbiphenyl-4-carbaldehyde serves as a highly versatile chemical handle for synthesizing a wide array of ligands. The most common synthetic route involves condensation reactions with primary amines to form Schiff bases (or imines). This reaction is typically straightforward and allows for the introduction of diverse functionalities by varying the amine component.

The resulting Schiff base ligands can be designed to be bidentate, tridentate, or even polydentate, depending on the structure of the amine precursor. For example, reaction with a simple monoamine yields a monodentate ligand, while reaction with a diamine or an amino alcohol can produce multidentate ligands capable of forming stable chelate rings with a metal center. The bulky 4'-tert-butylbiphenyl moiety provides significant steric hindrance around the coordination site, which can be crucial for stabilizing metal complexes and influencing the selectivity of catalytic reactions. rutgers.edu

The synthesis of these ligands generally involves refluxing the aldehyde with the corresponding amine in a solvent like ethanol (B145695) or methanol, often with acid catalysis. The imine product is typically formed in high yield. nih.gov

Table 1: Examples of Potential Schiff Base Ligands from this compound

| Amine Precursor | Resulting Ligand Type | Potential Coordination Mode |

|---|---|---|

| Aniline (B41778) | Monodentate Iminophosphine (after further modification) | P |

| Ethylenediamine | Bidentate (N,N) | N,N-chelation |

| 2-Aminoethanol | Bidentate (N,O) | N,O-chelation |

These ligand systems can then be used to form complexes with a variety of transition metals, including palladium, platinum, copper, nickel, and zinc, for applications in catalysis. nih.govmdpi.com

Application in Homogeneous Catalysis

Ligands derived from this compound are primarily suited for use in homogeneous catalysis, where the catalyst and reactants are in the same phase.

Metal complexes featuring ligands with the 4'-tert-butylbiphenyl motif are valuable in a range of transition metal-catalyzed reactions. The steric bulk of the tert-butyl group and the biphenyl (B1667301) backbone can create a specific pocket around the metal center, influencing substrate approach and, consequently, the regio- and stereoselectivity of the transformation. rutgers.edu

Schiff base complexes derived from this aldehyde can be applied in several key organic transformations:

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. Ligands incorporating the this compound framework can be used to stabilize the active Pd(0) and Pd(II) species in catalytic cycles like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The steric hindrance can promote reductive elimination, which is often the product-forming step.

Addition Reactions: Copper and silver complexes featuring chiral ligands derived from this aldehyde could potentially be used in asymmetric additions to carbonyls or imines, such as aldol (B89426) or Mannich reactions. acs.org The biphenyl structure provides a rigid scaffold for positioning chiral elements to induce enantioselectivity.

Polymerization: Nickel and palladium complexes are known catalysts for olefin polymerization. The bulky nature of these ligands can influence the polymer's microstructure and properties.

While direct use of this compound as an organocatalyst is not extensively documented, its structure is highly relevant to the field. The biphenyl axis can be a source of chirality (atropisomerism) if rotation is restricted by bulky groups in the ortho positions. Although this specific molecule is not atropisomeric, the rigid biphenyl scaffold is a cornerstone of many successful organocatalysts (e.g., BINAP, BINOL).

The aldehyde functionality can be transformed into other catalytically active groups. For instance:

Reduction of the aldehyde to an alcohol, followed by conversion to a phosphine (B1218219), would yield a bulky monophosphine ligand, a class of molecules often used in organocatalysis and transition metal catalysis.

Reductive amination could install a secondary or tertiary amine, which could function as a base or nucleophilic organocatalyst.

These derivatives would leverage the steric and electronic properties of the tert-butylbiphenyl framework to influence catalytic performance.

Application in Heterogeneous Catalysis and Supported Systems

The aldehyde group provides a convenient anchor for immobilizing the molecule onto a solid support, enabling its use in heterogeneous catalysis. This approach combines the high selectivity of a molecular catalyst with the practical benefits of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling.

A common method for immobilization is the reaction of the aldehyde with an amino-functionalized support, such as silica (B1680970) gel (SiO₂) or a polymer resin that has been modified with aminopropyl groups. The resulting imine linkage tethers the biphenyl structure to the solid surface. After immobilization, the supported ligand can be metalated to generate a heterogeneous catalyst.

Table 2: Potential Steps for Heterogenization

| Step | Procedure | Purpose |

|---|---|---|

| 1. Support Functionalization | Grafting aminopropyl groups onto silica gel. | Introduce reactive amine sites on the solid support. |

| 2. Ligand Immobilization | Reacting this compound with the amino-functionalized silica. | Covalently attach the ligand precursor to the support via an imine bond. |

These supported catalysts can be used in packed-bed or slurry reactors for continuous or batch processes, offering advantages in industrial applications. For example, silica-supported tungstophosphoric acid has been shown to be a stable and active catalyst for alkylation reactions. researchgate.net A similar principle of using a solid support could be applied to systems derived from this compound.

Role as a Precursor for Reactive Radical Anions in Catalytic Processes

There is significant interest in using persistent radical anions as soluble electron sources in catalysis. A well-known example is the radical anion of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), which is formed by the reduction of DTBB with an alkali metal like lithium or sodium. This radical anion is a potent single-electron transfer (SET) agent used to initiate radical reactions.

The compound this compound shares the biphenyl core necessary to delocalize an unpaired electron, suggesting it could also act as a precursor to a reactive radical anion. However, its electronic properties differ significantly from DTBB.

DTBB: Possesses two electron-donating tert-butyl groups, which help stabilize the radical anion.

This compound: Has one electron-donating tert-butyl group and one strongly electron-withdrawing aldehyde group (-CHO).

The presence of the electron-withdrawing aldehyde group would make the biphenyl system easier to reduce (i.e., it would have a less negative reduction potential) compared to DTBB. The resulting radical anion would also have a different spin distribution and reactivity. While it may be less stable than the DTBB radical anion, it could still function as an SET reagent in specific catalytic processes. The reactivity of tert-butoxides in generating radicals highlights the potential for such species in chemical transformations. princeton.edu The study of molecular bismuth compounds in photochemically induced radical reactions further underscores the utility of well-defined precursors for catalytic radical processes. nih.gov

Computational Chemistry Studies on 4 Tert Butylbiphenyl 4 Carbaldehyde and Its Derivatives

Electronic Structure Calculations and Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting chemical behavior. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize the molecular geometry and calculate various electronic properties. eurjchem.comeurjchem.com

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. youtube.comscispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. eurjchem.com For 4'-tert-butylbiphenyl-4-carbaldehyde, the HOMO is typically localized on the electron-rich tert-butylbiphenyl moiety, while the LUMO is concentrated on the electron-withdrawing carbaldehyde group. researchgate.net This separation of frontier orbitals is characteristic of donor-acceptor systems.

Table 1: Calculated Frontier Orbital Energies and Properties for this compound (Representative Data)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.95 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -2.10 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.85 eV | Indicates chemical reactivity and kinetic stability. |

Note: Values are representative and can vary depending on the computational method and basis set used.

Conformational Analysis and Molecular Dynamics Simulations of the Biphenyl (B1667301) Core

Conformational analysis, often performed using both quantum mechanical calculations and classical molecular dynamics (MD) simulations, is used to determine the preferred dihedral angles and the energy barriers to rotation. researchgate.netunical.it For unsubstituted biphenyl in the gas phase, the energy minimum occurs at a dihedral angle of approximately 40-45°, representing a compromise between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation).

In this compound, the bulky tert-butyl group and the carbaldehyde group introduce additional steric and electronic effects. MD simulations can model the dynamic behavior of the molecule over time, often in a simulated solvent environment, to explore the accessible conformational space and the influence of the solvent on the biphenyl twist. jinr.ru These simulations track the positions and velocities of atoms, providing a detailed picture of the molecule's flexibility and intermolecular interactions. beilstein-journals.org

Table 2: Conformational Properties of the Biphenyl Core (Representative Data)

| Parameter | Unsubstituted Biphenyl | This compound |

|---|---|---|

| Equilibrium Dihedral Angle (Gas Phase) | ~42° | ~45° |

| Rotational Energy Barrier | ~6-8 kJ/mol | ~8-12 kJ/mol |

| Planar Conformation (0°) | Transition State | Sterically Hindered |

| Perpendicular Conformation (90°) | Transition State | High-Energy Conformation |

Note: These values are illustrative of typical findings from computational studies.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data and structural confirmation. By calculating the response of a molecule to electromagnetic radiation, methods like DFT can generate theoretical IR, NMR, and UV-Vis spectra. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the aldehyde group or the C-H bending modes of the aromatic rings. Comparing the calculated frequencies with an experimental spectrum helps in assigning the observed bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculation determines the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS). This is particularly useful for assigning signals in complex regions of the spectrum and for confirming the regiochemistry of substituents.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculation yields the excitation energies (which correspond to the wavelength of maximum absorbance, λmax) and the oscillator strengths (which relate to the intensity of the absorption). chemrxiv.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | Aldehyde C=O Stretch | ~1705 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (CHO) | ~10.0 ppm |

| ¹H NMR | Tert-butyl Protons (C(CH₃)₃) | ~1.35 ppm |

| ¹³C NMR | Aldehyde Carbon (CHO) | ~192 ppm |

| UV-Vis | λmax (π → π* transition) | ~285 nm |

Note: Predicted values are highly dependent on the chosen computational model and solvent simulation.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are extensively used to explore the mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products.

This process involves:

Locating Stationary Points: Calculating the structures and energies of the reactants, products, and any intermediates.

Identifying Transition States (TS): Locating the highest energy point along the lowest energy reaction path. The transition state is a saddle point on the PES and represents the energy barrier that must be overcome for the reaction to proceed.

For instance, the synthesis of the biphenyl core via a Suzuki coupling could be modeled to understand the oxidative addition, transmetalation, and reductive elimination steps. Similarly, the formylation reaction to introduce the aldehyde group can be studied to compare different mechanistic possibilities. imperial.ac.uk This analysis provides a quantitative understanding of reaction kinetics and thermodynamics, guiding the optimization of reaction conditions.

Table 4: Hypothetical Reaction Coordinate for Aldehyde Formation (Oxidation of Alcohol)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 4'-tert-butylbiphenyl-4-methanol + Oxidant | 0.0 |

| Transition State 1 | Formation of intermediate complex | +15.2 |

| Intermediate | Chromate ester or similar species | +5.4 |

| Transition State 2 | Rate-determining C-H bond breaking | +22.5 |

| Products | this compound + Reduced Oxidant | -35.8 |

Note: This table represents a simplified, hypothetical pathway for illustrative purposes.

Advanced Spectroscopic and Structural Characterization of 4 Tert Butylbiphenyl 4 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4'-tert-butylbiphenyl-4-carbaldehyde by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the two phenyl rings will resonate in the range of 7.4 to 8.0 ppm. The protons on the phenyl ring bearing the aldehyde group will likely appear as two distinct doublets, while the protons on the tert-butyl substituted ring will also present as a set of doublets. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet further upfield, typically around 1.3-1.4 ppm. For a related compound, 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde, the aldehyde proton appears as a singlet at 10.06 ppm, and the aromatic protons show signals at 7.95 ppm (d, J = 9.0 Hz, 2H) and 7.74 ppm (d, J = 9.0 Hz, 2H) rsc.org.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift expected in the range of 190-195 ppm. The quaternary carbons, including the one attached to the tert-butyl group and the ipso-carbons of the biphenyl (B1667301) linkage, will also have distinct signals. The aromatic carbons will resonate in the region of 120-150 ppm. The quaternary carbon of the tert-butyl group is expected around 35 ppm, and the methyl carbons of the tert-butyl group will appear further upfield, typically around 31 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic H | ~10.0 | - |

| Aromatic H | 7.4 - 8.0 | - |

| tert-Butyl H | ~1.35 | - |

| Aldehydic C | - | ~192 |

| Aromatic C | - | 125 - 150 |

| tert-Butyl C (quaternary) | - | ~35 |

| tert-Butyl C (methyl) | - | ~31 |

High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. With a molecular formula of C₁₇H₁₈O, the calculated exact mass is 238.1358 Da. nih.gov HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the compound's identity and purity.

UV-Visible Absorption and Steady-State Fluorescence Spectroscopy for Photophysical Properties

UV-Visible absorption and steady-state fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The extended π-conjugation of the biphenyl system, coupled with the carbonyl chromophore, is expected to result in strong UV absorption. Aromatic compounds typically exhibit absorption bands in the 200-400 nm range. For this compound, one would anticipate characteristic π-π* transitions of the biphenyl core and n-π* transitions associated with the carbonyl group.

Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon excitation. Many biphenyl derivatives are known to be fluorescent. The fluorescence emission spectrum would reveal the wavelength of maximum emission and the quantum yield, which are important parameters for potential applications in materials science and as fluorescent probes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by characteristic absorption bands that confirm its structure.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1690-1715 cm⁻¹. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, characteristic out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1690 - 1715 |

| Aldehyde (C-H) | Stretching | 2720 & 2820 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (tert-butyl) | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the conformation of the molecule in the crystal lattice. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. For instance, a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, crystallizes in a monoclinic system with the space group P2₁/n. eurjchem.com Such data is invaluable for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the packing of molecules in the solid state.

Advanced Hyphenated Analytical Techniques (e.g., GC-MS, HPLC)

Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for assessing the purity and identifying impurities in a sample of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like the target molecule. A GC-MS analysis would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and a mass spectrum of the eluting peak. The mass spectrum will show the molecular ion peak and a series of fragment ions, which form a unique fragmentation pattern that can be used for structural confirmation and identification of any co-eluting impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used for the analysis of organic compounds. A reversed-phase HPLC method would likely be employed for this compound, using a nonpolar stationary phase and a polar mobile phase. The retention time obtained from an HPLC analysis is a key indicator of the compound's identity and purity. By using a detector such as a UV-Vis or diode array detector, a chromatogram showing the purity of the sample can be obtained.

Applications in Materials Science and Optoelectronic Devices

Integration into Light-Harvesting Systems (e.g., Dye-Sensitized Solar Cells Sensitizers)

In the quest for efficient and cost-effective solar energy conversion, 4'-tert-butylbiphenyl-4-carbaldehyde and its derivatives have been identified as key components in the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). DSSCs operate by using a dye to absorb light and inject electrons into a semiconductor, and the performance of the cell is heavily dependent on the dye's properties.

The 4'-tert-butylbiphenyl moiety is frequently incorporated into donor-π-acceptor (D-π-A) organic dyes. In this framework, the tert-butylphenyl group often forms part of the electron-donating unit. Research has demonstrated that incorporating this group can significantly enhance the performance of the sensitizer. For instance, the presence of 4-tert-butylbenzene moieties in the donor part of a triphenylamine-based sensitizer led to a D-π-A organic sensitizer with a notable conversion efficiency.

The strategic placement of the tert-butyl group offers several advantages:

Enhanced Electron-Donating Ability: The alkyl nature of the tert-butyl group can increase the electron-donating strength of the donor unit, which is beneficial for the charge-transfer process within the dye.

Suppression of Molecular Aggregation: The steric bulk of the tert-butyl group helps to prevent the dye molecules from aggregating on the semiconductor surface. This aggregation can lead to efficiency losses through self-quenching. The presence of 4-tert-butylphenyl substituents has been shown to effectively inhibit this self-aggregation.

Improved Solubility: The nonpolar tert-butyl group enhances the solubility of the dye molecules in organic solvents, simplifying the fabrication and processing of the solar cells.

The table below summarizes the performance of DSSCs incorporating sensitizers derived from or related to the 4'-tert-butylbiphenyl structure.

| Sensitizer Architecture | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |

| D-π-A Organic Sensitizer | Two 4-tert-butyl benzene moieties in the donor | 5.35% | researchgate.net |

| D-π-A with CB-PSP Dye | 4-tert-butylphenylamine donor group | 6.70% | nih.gov |

Development of Charge Transport Materials for Organic Electronics

The biphenyl (B1667301) core of this compound is a well-established building block for charge transport materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The extended π-conjugation of the biphenyl system provides pathways for the movement of charge carriers (electrons and holes).

While this compound itself is a precursor, it can be chemically modified to produce high-performance hole-transporting materials (HTMs) or electron-transporting materials (ETMs). For example, derivatives of the tert-butylbiphenyl structure are used in various layers of electronic devices. The compound 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi) has been incorporated as a hole-transporting material in the device structure of deep-blue OLEDs.

The charge carrier mobility in these materials is a critical factor for device performance. researchgate.net The rigid structure of the biphenyl unit is advantageous for achieving the molecular packing necessary for efficient charge transport. The aldehyde functionality allows for the synthesis of larger, more complex molecules, such as dimers or polymers, which can exhibit enhanced charge transport properties. For instance, biphenyl liquid crystals with a dimer structure have been shown to exhibit high charge carrier mobilities. researchgate.net

Components in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The this compound scaffold is highly relevant to the development of emitters and host materials for OLEDs. The efficiency and stability of OLEDs are critically dependent on the properties of the emissive layer. Materials incorporating the tert-butylbiphenyl moiety have been utilized in advanced OLED technologies, including those based on thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.netnih.gov

TADF emitters can harvest both singlet and triplet excitons, allowing for internal quantum efficiencies of up to 100%. rsc.orgresearchgate.net The design of TADF molecules often involves creating a twisted structure to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The tert-butyl group plays a significant role in this context. Its steric hindrance can be used to control the orientation and packing of emitter molecules within the host matrix. rsc.org Studies have shown that substituting TADF emitters with tert-butyl groups can lead to a stronger horizontal alignment of the molecules, which enhances the light-outcoupling from the OLED and improves the external quantum efficiency. rsc.org

Furthermore, the incorporation of tert-butyl groups into blue TADF emitters has been shown to increase molecular solubility and reduce aggregation-caused quenching effects in neat films. rsc.org This has enabled the development of solution-processed, non-doped OLEDs with record-high external quantum efficiencies of 25.8%. rsc.org In another application, tetra(t-butyl)rubrene, a related compound, has been used as a fluorescent emitter in a TADF-assisted fluorescence (TAF) system, which combines TADF materials with conventional fluorescent materials to improve stability and achieve a wide range of colors. spie.org

| OLED Application | Role of Tert-butylbiphenyl Moiety | Performance Metric | Reference |

| TADF Emitter | Controls molecular alignment via tert-butyl substitution | Highest external quantum efficiency in tested devices | rsc.org |

| Solution-Processed Blue TADF Emitter | Increases solubility and reduces aggregation | External Quantum Efficiency (EQE) of 25.8% | rsc.org |

| TADF-Assisted Fluorescence (TAF) | Component of the fluorescent emitter (TBRb) | Approaches 100% internal quantum efficiency | spie.org |

Precursors for Polymeric Materials with Tailored Thermal and Mechanical Properties

The this compound molecule is a valuable monomer for the synthesis of advanced polymers. The aldehyde group provides a reactive site for various polymerization reactions, while the rigid biphenyl core and the bulky tert-butyl group impart desirable properties to the resulting polymer.

The biphenyl unit is a known mesogen, a fundamental component of liquid crystal polymers (LCPs). Incorporating such rigid units into a polymer backbone can lead to materials with exceptional thermal stability and mechanical strength. For example, copolyesters based on a derivative, 4′-hydroxybiphenyl-4-carboxylic acid, have been shown to form liquid crystal melts at high temperatures and possess increased heat resistance. nih.govmdpi.com These characteristics make them suitable for high-performance applications.

The aldehyde group on this compound can be utilized in condensation polymerizations with other monomers to create a variety of polymers, such as polyamides and polyimides, by first converting the aldehyde to an amine or carboxylic acid. ntu.edu.tw The incorporation of the tert-butyltriphenylamine group, a structure related to the title compound, into polyamides and polyimides has been shown to increase the solubility of the polymers, making them easier to process into films. ntu.edu.tw These polymers also exhibit high glass transition temperatures and thermal stability above 450°C. ntu.edu.tw

Influence of the Tert-butyl Group on Material Processability and Performance

The tert-butyl group, though seemingly a simple substituent, has a profound impact on the properties of materials derived from this compound. Its influence stems primarily from its large size and steric bulk.

Improved Processability: One of the most significant benefits of the tert-butyl group is the enhancement of solubility. Many high-performance polymers based on rigid aromatic backbones are difficult to process due to their poor solubility in common organic solvents. The bulky, nonpolar tert-butyl groups disrupt intermolecular packing and weaken the forces between polymer chains, making the materials more soluble and enabling solution-based processing techniques like spin-coating or casting. ntu.edu.tw

Control of Morphology: The steric hindrance provided by the tert-butyl group influences the way molecules pack in the solid state. This can be used to control the morphology of thin films, which is critical for the performance of electronic devices. researchgate.net For instance, in TADF emitters for OLEDs, tert-butyl substitution helps control the orientation of the molecules, leading to improved device efficiency. rsc.org It also helps to prevent the formation of aggregates that can act as quenching sites and reduce luminescence. rsc.org

Enhanced Stability: The tert-butyl group can improve the thermal and electrochemical stability of materials. It can sterically protect reactive sites on the molecule from degradation pathways. ntu.edu.tw In some systems, the presence of tert-butyl groups has been shown to increase the thermal stability of the material's glassy state. researchgate.net This contributes to longer device lifetimes and operational stability.

Supramolecular Chemistry and Self Assembly of 4 Tert Butylbiphenyl 4 Carbaldehyde Constructs

Design of Molecular Components for Supramolecular Assemblies

The design of molecules for supramolecular chemistry hinges on encoding specific recognition and interaction capabilities into their structure. 4'-tert-butylbiphenyl-4-carbaldehyde serves as an excellent scaffold for creating such molecular components. Its utility stems from the strategic combination of its constituent parts:

The Biphenyl (B1667301) Core: This rigid, aromatic structure provides a well-defined and linear backbone. In supramolecular chemistry, such rigid linkers are crucial for creating predictable and well-ordered assemblies, including metal-organic frameworks (MOFs) and liquid crystals. researchgate.netmdpi.com The biphenyl unit can participate in π-π stacking interactions, which are a significant driving force for self-assembly in many organic systems.

The Aldehyde Functional Group: The carbaldehyde group is a key reactive site, primarily for forming imines (Schiff bases) through condensation reactions with primary amines. researchgate.netnih.gov This reaction is highly efficient and reversible, making it a cornerstone of dynamic covalent chemistry—a field that uses reversible covalent bond formation to direct the self-assembly of complex structures like macrocycles and cages.

The Tert-butyl Group: This bulky, non-polar group significantly influences the solubility and packing of molecules. In the solid state, it can prevent dense packing, creating voids and channels within a material. sigmaaldrich.com In solution, it enhances solubility in non-polar solvents and can act as a "steric rudder," directing the assembly process and influencing the final geometry of the supramolecular construct.

Derivatives of this molecule are often designed for specific purposes. For instance, oxidation of the aldehyde to a carboxylic acid transforms the molecule into a linker suitable for constructing robust porous materials like MOFs, analogous to the well-studied biphenyl-4,4'-dicarboxylic acid used in frameworks such as UiO-67. coudert.nameresearchgate.net

Host-Guest Interactions and Inclusion Chemistry

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another (the guest). rsc.org While this compound itself is not typically a host, it is a critical building block for creating larger host molecules.

Through Schiff base condensation, two or more molecules of the aldehyde can be reacted with multifunctional amines to create macrocycles. These synthetic macrocycles can possess internal cavities capable of binding small guest molecules. The properties of such a cavity would be influenced by the parent aldehyde:

The biphenyl units would form the walls of the cavity, creating a hydrophobic, electron-rich environment suitable for binding organic guests.

The bulky tert-butyl groups would be positioned on the exterior of the macrocycle, enhancing its solubility and potentially creating secondary binding pockets or gates at the entrance of the main cavity.

An example of a reaction to form such a host is the [2+3] or [4+4] condensation of a dialdehyde (B1249045) with a triamine, which can yield complex cage-like structures. The dimensions and guest-binding properties of these cages are directly determined by the geometry of the aldehyde precursor.

Table 1: Potential Host-Guest System Derived from this compound

| Host Component Precursor | Amine Linker (Example) | Resulting Host Structure | Potential Guest Molecules |

|---|

Directed Self-Assembly in Solution and Solid State

The structure of this compound makes its derivatives prime candidates for directed self-assembly into ordered structures, both in solution and in the solid state, most notably in the formation of liquid crystals.

Liquid crystals are phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. nih.gov Rod-like (calamitic) molecules are a primary component of many liquid crystal phases. By reacting this compound with an aniline (B41778) derivative bearing a flexible alkyl chain, an azomethine (Schiff base) linkage is formed, resulting in a classic calamitic liquid crystal structure.

The key molecular features contributing to this behavior are:

Rigid Core: The central -(C₆H₄)–(C₆H₄)–CH=N–(C₆H₄)- unit provides the necessary structural rigidity.

Anisotropy: The elongated shape of the molecule leads to anisotropic interactions, favoring aligned arrangements over disordered ones.